molecular formula C12H24O2Si2 B1626477 2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene CAS No. 59733-54-9

2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene

Cat. No.: B1626477
CAS No.: 59733-54-9
M. Wt: 256.49 g/mol
InChI Key: GFBBOHLIHNZBMJ-UHFFFAOYSA-N
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Description

2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene is an organic compound characterized by the presence of two trimethylsilyloxy groups attached to a 1,3-cyclohexadiene ring. The trimethylsilyloxy groups are functional groups consisting of three methyl groups bonded to a silicon atom, which is in turn bonded to an oxygen atom connected to the cyclohexadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene typically involves the reaction of 1,3-cyclohexadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexadiene derivatives.

Scientific Research Applications

2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene involves its interaction with molecular targets through its reactive silyloxy groups. These groups can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. The compound can also participate in cycloaddition reactions, forming cyclic products with unique structural features.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(trimethylsilyloxy)butadiene: Similar structure but with a butadiene backbone.

    2,3-Bis(trimethylsilyloxy)propyl ester: Contains a propyl ester group instead of a cyclohexadiene ring.

Uniqueness

2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene is unique due to its cyclohexadiene ring, which imparts distinct reactivity and stability compared to its analogs. The presence of the trimethylsilyloxy groups enhances its solubility and reactivity, making it a valuable compound in various chemical transformations.

Properties

IUPAC Name

trimethyl-(6-trimethylsilyloxycyclohexa-1,5-dien-1-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBBOHLIHNZBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCC=C1O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501435
Record name [Cyclohexa-2,6-diene-1,2-diylbis(oxy)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59733-54-9
Record name [Cyclohexa-2,6-diene-1,2-diylbis(oxy)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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